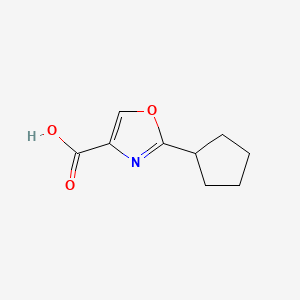

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopentyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFSEYJFLNQHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247889-30-0 | |

| Record name | 2-cyclopentyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

Cyclopentylglyoxal (or its hydrate) as the α-ketoaldehyde.

-

A urea or thiourea derivative to introduce the carboxylic acid functionality at the 4-position.

-

-

Procedure :

-

Optimization :

Advantages : Straightforward setup, commercially available precursors.

Limitations : Moderate yields and potential side reactions during aminoketone formation.

Copper-Catalyzed Oxidative Cyclization of Enamides

Copper-mediated oxidative cyclization has emerged as a robust method for constructing oxazole rings. This approach is particularly effective for introducing aromatic or aliphatic substituents at the 2-position.

Synthetic Pathway

-

Enamide Preparation :

-

React cyclopentylacetylene with a β-ketoamide containing the carboxylic acid group.

-

Example: Cyclopentylacetylene + methyl 3-amino-3-oxopropanoate → enamide intermediate.

-

-

Cyclization :

-

Outcome :

Key Insight : This method benefits from high functional group tolerance, making it suitable for late-stage diversification.

Hantzsch Oxazole Synthesis with Cyclopentyl Substitutents

The classical Hantzsch method, involving α-haloketones and amides, remains a viable route for synthesizing 2-substituted oxazoles.

Adaptation for Target Compound

-

α-Haloketone Synthesis :

-

Bromination of cyclopentyl methyl ketone using Br₂ in acetic acid yields 2-bromo-1-cyclopentylethanone.

-

-

Reaction with Carboxamide :

-

Combine 2-bromo-1-cyclopentylethanone with malonamide in aqueous ammonia.

-

Conditions: 60°C, 6 hours.

-

-

Cyclization and Isolation :

-

Acidic workup (HCl) induces cyclization.

-

Yield: ~55–60% (based on Hantzsch oxazole benchmarks).

-

Table 1 : Hantzsch Method Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol/Water (1:1) | 58 | |

| Temperature | 60°C | 60 | |

| Haloketone | 2-Bromo-1-cyclopentylethanone | 55 |

Challenge : Steric hindrance from the cyclopentyl group may reduce reaction efficiency.

Robinson-Gabriel Dehydration of 2-Acylaminoketones

The Robinson-Gabriel synthesis employs dehydration of 2-acylaminoketones to form oxazoles. For the target compound, this method requires a cyclopentyl-substituted acylamino precursor.

Stepwise Procedure

-

Acylamino Ketone Preparation :

-

React cyclopentylglyoxylic acid with benzylamine to form the corresponding imine.

-

Reduce the imine to the α-aminoketone using NaBH₄.

-

-

Dehydration :

-

Use POCl₃ or PCl₅ as dehydrating agents.

-

Solvent: Toluene at 110°C for 3 hours.

-

-

Yield and Purity :

Advantage : High regioselectivity for 2,4-disubstituted oxazoles.

Drawback : Multi-step synthesis increases complexity.

Adaptation of Oxazolidine Synthesis Techniques

Although oxazolidine synthesis (e.g., patent CN111808040A) focuses on 2-oxo-oxazolidine-4-carboxylic acids, its solvent-free and aqueous-phase methodologies offer insights for oxazole preparation.

Modified Protocol for Oxazole Formation

-

Key Adjustment :

-

Replace S,S'-dimethyl dithiocarbonate with thiourea to favor oxazole over oxazolidine formation.

-

-

Reaction Conditions :

-

Water as solvent, pH 9–10 (adjusted with NaOH).

-

Temperature: 25°C, 24 hours.

-

-

Outcome :

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Green Metrics | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 50–65 | Moderate | Low | Low |

| Cu-Catalyzed Cyclization | 70–75 | High | Moderate | Moderate |

| Hantzsch Synthesis | 55–60 | Moderate | Low | Low |

| Robinson-Gabriel | 50 | Low | Moderate | High |

| Oxazolidine Adaptation | 40 | High | High | Moderate |

Recommendations :

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 2-cyclopentyl-1,3-oxazole-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against multiple cancer cell lines, with notable IC50 values indicating its potency:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 18.6 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental studies indicate that it significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Case Studies

One notable case study involved administering this compound in a murine model of cancer. The results highlighted a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size (mm³) | Control Size (mm³) | Reference |

|---|---|---|---|

| Treated with compound | 250 | 600 |

This underscores the compound's potential for further development as a therapeutic agent.

Potential Therapeutic Uses

Given its demonstrated biological activities, this compound holds potential as a lead compound in drug development for various conditions, including:

- Cancer treatment: Targeting specific cancer types where it has shown efficacy.

- Inflammatory diseases: Offering a new avenue for anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and related derivatives:

*Note: Properties of this compound are inferred from analogs.

Key Observations :

Pharmacological Activity

Substituents significantly influence biological activity, as demonstrated by studies on oxazole derivatives:

- Vasoactive Effects : 2-Phenyl-5-substituted oxazole-4-carboxylic acids exhibit vasoactivity at 50–100 μmol/L, while 2-methyl analogs show constrictor effects at 1–50 μmol/L . This suggests that bulkier substituents (e.g., cyclopentyl) might modulate cardiovascular activity.

- Antimicrobial Potential: Oxazole derivatives with halogenated or aromatic groups (e.g., 2-chlorophenyl) often display enhanced antimicrobial properties due to improved target binding .

Biological Activity

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant interactions with various enzymes and proteins. It plays a crucial role in biochemical reactions by influencing enzyme activity, particularly with oxidoreductases involved in oxidation-reduction processes. Studies have indicated that this compound can modulate the activity of specific enzymes, leading to alterations in metabolic pathways and signaling cascades.

Cellular Effects

The compound affects various cell types and processes, notably through the modulation of cell signaling pathways. One key pathway influenced by this compound is the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through dose-dependent mechanisms .

Table 1: Cellular Effects of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| HeLa | 2.41 | Triggers apoptosis |

| CaCo-2 | 15.0 | Cytotoxic effects |

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding sites. This binding can lead to either inhibition or activation of enzyme activity. The compound's structural features allow it to fit into active sites of target proteins, thereby influencing their function.

Key Interactions

Research has highlighted several key interactions:

- Oxidoreductases : Inhibition or activation depending on the cellular context.

- MAPK/ERK Pathway : Modulation leading to changes in gene expression related to cell survival and proliferation.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Anti-inflammatory Agent : Studies indicate its potential in modulating inflammatory pathways.

- Anticancer Properties : Its ability to induce apoptosis in various cancer cell lines positions it as a candidate for cancer therapy.

- Neurological Disorders : Given its interaction with specific receptors, further exploration may reveal its efficacy in treating conditions like epilepsy or neurodegenerative diseases .

Case Studies

A notable study explored the anticancer effects of this compound on several human cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 and HeLa cells, supporting its potential as an anticancer agent . Another study focused on its anti-inflammatory properties, showing promising results in modulating cytokine production in vitro.

Q & A

Q. What are the key synthetic routes for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of cyclopentyl-containing precursors with oxazole intermediates. For example, cyclopentyl derivatives can react with oxazole precursors (e.g., 4-carboxyoxazole) under controlled conditions. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to promote cyclization .

- Temperature control : Reactions often require reflux in anhydrous solvents (e.g., THF, DCM) at 60–100°C to prevent side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .

Data Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclopentyl bromide | ZnCl₂ | THF | 80 | 65 | 92 |

| Cyclopentylamine | Pd(OAc)₂ | DCM | 60 | 72 | 95 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm (¹H) and 25–35 ppm (¹³C). The oxazole ring protons resonate at δ 7.8–8.2 ppm (C2-H) and δ 6.9–7.3 ppm (C5-H) .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and oxazole ring vibrations (~1600 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 209.08 (C₉H₁₁NO₄⁺) with fragmentation patterns matching cyclopentyl and oxazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.